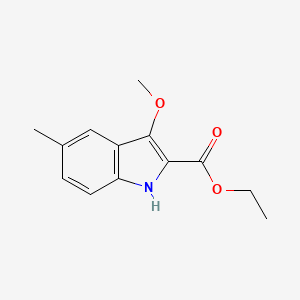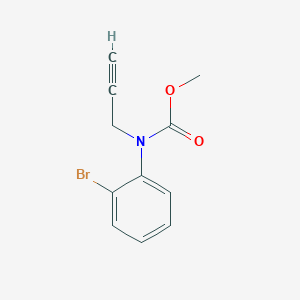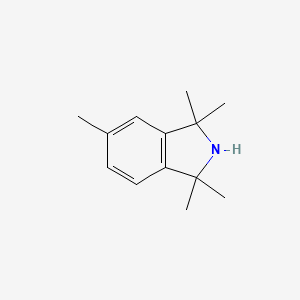![molecular formula C16H32Cl2S2 B12558774 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane CAS No. 162107-98-4](/img/structure/B12558774.png)
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane is an organic compound characterized by the presence of two octane chains linked by a disulfide bond, with each chain terminating in a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane typically involves the reaction of 1-chlorooctane with sulfur to form the disulfide linkage. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the disulfide bond. The process can be summarized as follows:
Formation of 1-chlorooctane: This can be achieved through the chlorination of octane using chlorine gas in the presence of ultraviolet light.
Formation of the disulfide bond: The 1-chlorooctane is then reacted with sulfur in the presence of a catalyst, such as iron or copper, to form the disulfide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The disulfide bond can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic medium.
Major Products
Substitution: Formation of 1-hydroxy-8-[(8-hydroxyoctyl)disulfanyl]octane.
Reduction: Formation of 1-chloro-8-[(8-chlorooctyl)thiol]octane.
Oxidation: Formation of 1-chloro-8-[(8-chlorooctyl)sulfoxide]octane or 1-chloro-8-[(8-chlorooctyl)sulfone]octane.
Applications De Recherche Scientifique
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of disulfide bond formation and reduction.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane involves its ability to undergo various chemical reactions, particularly those involving the disulfide bond. The disulfide bond can be cleaved and reformed, making it a useful compound in processes that require reversible linkage formation. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane can be compared with other similar compounds, such as:
1-Chloro-8-octanol: Similar in structure but lacks the disulfide linkage, making it less versatile in reactions involving disulfide bond formation.
1-Chlorooctane: A simpler compound with only one chlorine atom and no disulfide bond, making it less reactive in certain types of chemical reactions.
8-Chloro-1-octanol: Contains a hydroxyl group instead of a disulfide bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its disulfide linkage, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
162107-98-4 |
|---|---|
Formule moléculaire |
C16H32Cl2S2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-chloro-8-(8-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c17-13-9-5-1-3-7-11-15-19-20-16-12-8-4-2-6-10-14-18/h1-16H2 |
Clé InChI |
FPAQSWLYBPHGEO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCl)CCCSSCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


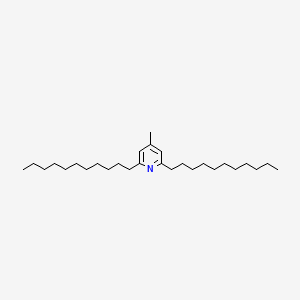
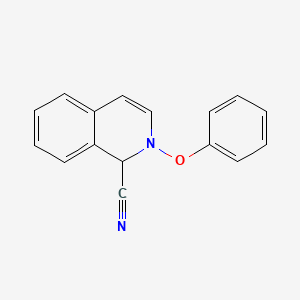
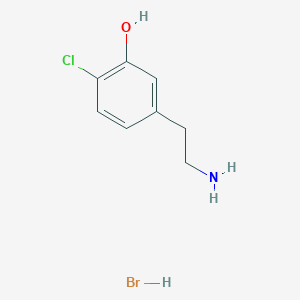
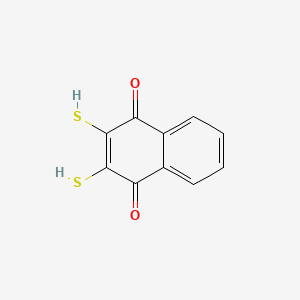
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
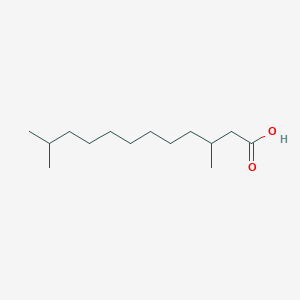
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
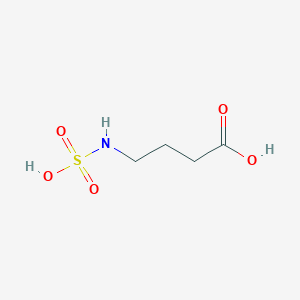
silane](/img/structure/B12558763.png)
